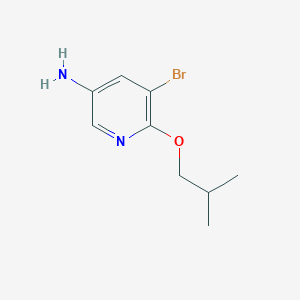

5-Bromo-6-(2-methylpropoxy)pyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13BrN2O |

|---|---|

Molecular Weight |

245.12 g/mol |

IUPAC Name |

5-bromo-6-(2-methylpropoxy)pyridin-3-amine |

InChI |

InChI=1S/C9H13BrN2O/c1-6(2)5-13-9-8(10)3-7(11)4-12-9/h3-4,6H,5,11H2,1-2H3 |

InChI Key |

YKCMOYRJVHCRNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=C(C=N1)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 6 2 Methylpropoxy Pyridin 3 Amine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-Bromo-6-(2-methylpropoxy)pyridin-3-amine suggests several potential disconnection points, primarily centered around the carbon-nitrogen and carbon-oxygen bonds of the pyridine (B92270) core. The primary disconnections involve the amino and isobutoxy groups, leading to key precursor molecules.

One logical retrosynthetic pathway involves the disconnection of the C-N bond of the amine, suggesting a late-stage reduction of a nitro group. This leads to the precursor, 5-bromo-6-(2-methylpropoxy)-3-nitropyridine. Further disconnection of the C-O ether linkage points to a 6-halopyridine intermediate, such as 5-bromo-6-chloro-3-nitropyridine, which can undergo nucleophilic substitution with isobutanol. The bromo and nitro groups can be envisioned as being introduced through electrophilic aromatic substitution on a pyridine ring.

An alternative strategy would involve the disconnection of the C-Br bond, suggesting a late-stage bromination. However, controlling the regioselectivity of bromination on a highly substituted and activated pyridine ring can be challenging. Therefore, the former strategy, involving the early introduction of the bromo and nitro functionalities, is often preferred.

Key Synthetic Routes and Reaction Pathways

The synthesis of this compound can be achieved through a series of well-established organic reactions. The following subsections detail the key strategies for the functionalization of the pyridine core.

Halogenation Strategies for Pyridine Core Functionalization

The introduction of a bromine atom at the C5 position of the pyridine ring is a crucial step. Electrophilic bromination of pyridine derivatives can be achieved using various brominating agents. For instance, the bromination of 2-aminopyridine (B139424) can be accomplished using bromine in acetic acid to yield 2-amino-5-bromopyridine. researchgate.net The reaction conditions for halogenation need to be carefully controlled to ensure the desired regioselectivity, as the electronic nature of the substituents on the pyridine ring will direct the position of electrophilic attack. evitachem.com

| Reagent/Catalyst | Reaction Conditions | Product | Yield | Reference |

| Bromine/Acetic Acid | Cooled below 20°C | 2-Amino-5-bromopyridine | High | researchgate.net |

| N-Bromosuccinimide (NBS) | Not specified | 5-Bromo-substituted pyridines | Variable | nih.gov |

This table presents common halogenation strategies applicable to pyridine derivatives.

Etherification Approaches for Alkoxy Group Introduction

The introduction of the 2-methylpropoxy (isobutoxy) group at the C6 position is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common precursor for this step is a 6-halopyridine, such as a 6-chloro or 6-fluoropyridine derivative. The reaction involves the treatment of the halopyridine with the corresponding alkoxide, in this case, sodium or potassium isobutoxide, generated by reacting isobutanol with a strong base like sodium hydride. The efficiency of this reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the presence of electron-withdrawing groups on the pyridine ring, which activate the ring towards nucleophilic attack.

| Substrate | Reagent | Base | Solvent | Product | Reference |

| 6-Chloropurine ribonucleosides | Arylamines | Cesium carbonate | Toluene | 6-Arylaminopurine ribonucleosides | bldpharm.comgeorgiasouthern.edu |

| 2,6-Dichloropyridine-3-carboxylate | Sodium methoxide | - | THF/CH2Cl2 | 2-Methoxy-6-chloropyridine-3-carboxylate | nih.gov |

This table illustrates etherification approaches on halogenated aromatic systems, analogous to the synthesis of the target compound.

Amination Techniques for Pyridin-3-amine Formation

The formation of the pyridin-3-amine functionality is a key transformation. A widely used method is the reduction of a corresponding 3-nitropyridine (B142982) derivative. This reduction can be carried out using various reducing agents, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium (B1175870) chloride), tin(II) chloride, or catalytic hydrogenation with palladium on carbon (Pd/C). researchgate.netresearchgate.netnih.gov

Alternatively, direct amination of a halopyridine can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. ontosight.ai This method allows for the formation of C-N bonds under relatively mild conditions. Another classical method for the synthesis of aminopyridines is the Hofmann rearrangement of nicotinamide (B372718) derivatives. For example, 5-bromonicotinamide (B182952) can be treated with bromine and sodium hydroxide (B78521) to yield 3-amino-5-bromopyridine. nih.gov

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| 2-Amino-5-bromo-3-nitropyridine | Reduced iron, HCl | Ethanol/Water, heat | 2,3-Diamino-5-bromopyridine | High | researchgate.net |

| 5-Bromonicotinamide | Bromine, NaOH | Aqueous, 70°C | 3-Amino-5-bromopyridine | 70% | nih.gov |

| 5-Bromo-3-nitropyridine | Pd/C, H2 | Not specified | 3-Amino-5-bromopyridine | 96% | nih.gov |

This table summarizes common methods for the formation of aminopyridines.

Sequential Synthesis and One-Pot Reaction Schemes

While a sequential approach involving the isolation of intermediates is common, one-pot reactions offer an efficient alternative by minimizing workup and purification steps. chemicalbook.comchemicalbook.commdpi.comacs.orgorgsyn.org For the synthesis of this compound, a potential one-pot or sequential process could involve the initial formation of a polysubstituted pyridine ring followed by modifications of the functional groups. However, the selective functionalization at three different positions often necessitates a stepwise approach to control regiochemistry.

A plausible sequential synthesis would start with a readily available substituted pyridine, followed by a series of functional group introductions in a logical order based on their directing effects and reactivity.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that can be adjusted include temperature, reaction time, solvent, catalyst, and the nature of the reagents.

For halogenation reactions, controlling the temperature and the stoichiometry of the brominating agent is essential to prevent over-halogenation. In etherification reactions, the choice of base and solvent can significantly impact the reaction rate and yield. The use of a non-polar aprotic solvent like THF or dioxane is often preferred.

In the case of the reduction of the nitro group, the choice of reducing agent can be tailored to be compatible with other functional groups present in the molecule. For instance, catalytic hydrogenation is a clean and efficient method but may not be suitable if other reducible groups are present.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of substituted pyridines. amazonaws.com

| Reaction Step | Parameter to Optimize | Desired Outcome |

| Halogenation | Temperature, Stoichiometry | High regioselectivity, avoid polyhalogenation |

| Etherification | Base, Solvent, Temperature | High yield, minimize side reactions |

| Amination (Reduction) | Reducing agent, Catalyst loading | High yield, functional group tolerance |

This table highlights key parameters for optimization in the synthesis of the target compound.

Catalyst Systems and Ligand Effects

The synthesis of functionalized pyridines such as this compound often relies on transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. For instance, in reactions analogous to the functionalization of the pyridine core, palladium complexes are paramount.

A widely used catalyst system for Suzuki cross-coupling reactions on related bromo-pyridine scaffolds is tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com The choice of ligand is critical to the success of these reactions, influencing catalyst stability, reactivity, and selectivity. Biaryl phosphine (B1218219) ligands, such as those of the Buchwald-type, have demonstrated high activity in palladium-catalyzed amination reactions. researchgate.net For example, the use of ligands like CyJohnPhos or even the simpler triphenylphosphine (B44618) (PPh₃) has been shown to significantly improve reaction yields in the intramolecular C-H arylation of pyridine derivatives, with yields increasing to as high as 94%. beilstein-journals.org

The electronic and steric properties of the ligands play a crucial role. More basic ligands can enhance the catalytic activity of the Pd(II) complex. nih.govacs.org However, steric hindrance, especially from substituents near the reaction center on the pyridine ring, can also impact the reaction's efficiency. nih.gov The selection of an appropriate ligand is therefore a key step in optimizing the synthesis, requiring a balance between electronic activation and steric accessibility.

Table 1: Catalyst and Ligand Systems in Pyridine Functionalization

| Catalyst Precursor | Ligand | Reaction Type | Reference |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Intramolecular C-H Arylation | beilstein-journals.org |

| Pd(OAc)₂ | CyJohnPhos (L3) | Intramolecular C-H Arylation | beilstein-journals.org |

| Pd(PPh₃)₄ | None (ligand is part of complex) | Suzuki Cross-Coupling | mdpi.com |

| Pd(II) Complexes | Substituted Pyridines | Suzuki-Miyaura & Heck | nih.gov |

| Copper Iodide (CuI) | None | N-Arylation | growingscience.com |

Solvent Selection and Temperature Control

The choice of solvent and the precise control of reaction temperature are critical parameters that significantly influence reaction kinetics, yield, and purity. For palladium-catalyzed cross-coupling reactions, high-boiling point polar aprotic solvents are frequently employed. A common solvent system for Suzuki reactions on bromo-pyridines is a mixture of 1,4-dioxane (B91453) and water. mdpi.com Other solvents such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are also utilized, particularly in C-H activation and arylation reactions. beilstein-journals.orgnih.gov

Temperature control is equally vital. Most cross-coupling reactions on heteroaromatic systems require elevated temperatures to proceed at a reasonable rate. Typical reaction temperatures range from 80 °C to 130 °C. mdpi.combeilstein-journals.orgchemicalbook.com For example, the Suzuki coupling to functionalize 5-bromo-2-methylpyridin-3-amine (B1289001) is effectively carried out at 85–95 °C. mdpi.com In other cases, such as intramolecular C-H arylations, temperatures may be increased up to 110-130 °C to achieve optimal yields. beilstein-journals.org Careful optimization of the temperature is necessary, as excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts.

Table 2: Solvent and Temperature Conditions for Related Pyridine Syntheses

| Solvent System | Temperature | Reaction Type | Reference |

|---|---|---|---|

| 1,4-Dioxane / Water | 85-95 °C | Suzuki Cross-Coupling | mdpi.com |

| N,N-dimethylacetamide (DMAc) | 90-150 °C | Intramolecular C-H Arylation | beilstein-journals.org |

| Methanol / Water | 80 °C | Nitro Group Reduction | chemicalbook.com |

| Dimethyl Sulfoxide (DMSO) | 180 °C | N-Arylation | georgiasouthern.edu |

| N-methyl-2-pyrrolidinone (NMP) / Toluene | 180 °C (Microwave) | SNAr Amination | clockss.org |

Reaction Time and Stoichiometry Optimization

Optimizing reaction time and the stoichiometry of reactants are essential for maximizing product yield and minimizing waste. Palladium-catalyzed reactions can often require extended reaction times, ranging from several hours to over a day to reach completion. A Suzuki coupling involving a bromo-pyridine substrate was reported to require stirring for more than 15 hours. mdpi.com Some intramolecular arylation reactions may proceed for 24 to 72 hours. beilstein-journals.org

The stoichiometry of the reagents, including the base and coupling partners, must be carefully controlled. In many cross-coupling reactions, an excess of the base, such as potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃), is used to facilitate the catalytic cycle. mdpi.combeilstein-journals.org Similarly, when introducing an amine, using an excess of the amine can improve the yield of the desired mono-aminated product by shifting the reaction equilibrium, while also preventing the formation of bis-aminated byproducts due to the deactivation of the pyridine ring after the first substitution. clockss.org The precise molar ratios are typically determined through empirical optimization studies to find the ideal balance for high conversion and selectivity.

Scalability Considerations for Research Applications

Translating a synthetic route from a small-scale laboratory setup to a larger, multi-gram scale for extensive research applications presents several challenges. Methods that are efficient for rapid, small-scale synthesis, such as microwave-assisted reactions, may not be directly transferable to large-scale production without specialized equipment. clockss.org

Key factors for scalability include the cost and availability of the starting materials, catalyst, and ligands. Palladium catalysts and specialized phosphine ligands can be expensive, making their efficient recovery and reuse an important consideration for larger-scale syntheses. researchgate.net The safety of the reaction at scale is also a primary concern; reactions that are run at high temperatures or pressures require careful engineering controls. georgiasouthern.edu Furthermore, purification methods must be considered. While column chromatography is suitable for small quantities, it becomes cumbersome and costly at larger scales, necessitating the development of crystallization or extraction protocols for product isolation. mdpi.com Therefore, developing a scalable synthesis often involves re-optimizing reaction conditions to use less expensive reagents, reduce catalyst loading, and simplify workup procedures.

Novel Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign and efficient methodologies, guided by the principles of green chemistry. ijpsonline.com For the synthesis of pyridine derivatives, several novel approaches align with these principles.

Microwave-assisted synthesis has emerged as a powerful tool, offering significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and higher product purity. clockss.orgnih.govacs.org This technique is particularly effective for reactions like nucleophilic aromatic substitution on dihalopyridines. clockss.org

Multicomponent reactions (MCRs) represent another green synthetic strategy, where three or more reactants are combined in a single step to form a complex product, thereby minimizing solvent waste and purification steps. rasayanjournal.co.insciforum.net The development of catalytic systems that can operate in greener solvents, such as water or ethanol, or even under solvent-free conditions, is also a major focus of research. ijpsonline.comrasayanjournal.co.in These approaches not only reduce the environmental impact but also often lead to safer and more economical synthetic processes. rasayanjournal.co.in The use of recoverable and reusable catalysts further enhances the sustainability of these synthetic methods. researchgate.net

Chemical Reactivity and Transformation Studies of 5 Bromo 6 2 Methylpropoxy Pyridin 3 Amine

Reactivity of the Bromo Substituent

The bromine atom at the C5 position is a key functional handle for a wide array of chemical transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

The bromine atom on the electron-deficient pyridine (B92270) ring can be displaced by strong nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. evitachem.com This reaction typically proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com Subsequent elimination of the bromide ion restores the aromaticity of the ring. The rate of this reaction is enhanced by the electron-withdrawing nature of the pyridine ring nitrogen. youtube.com Various nucleophiles, such as amines, thiols, and alkoxides, can be employed to replace the bromo substituent, providing a direct route to a diverse range of functionalized pyridine derivatives. evitachem.com

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying aryl halides, and the bromo substituent of 5-Bromo-6-(2-methylpropoxy)pyridin-3-amine serves as an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or its ester. mdpi.comnih.gov Studies on analogous compounds like 5-bromo-2-methylpyridin-3-amine (B1289001) have shown that these reactions proceed efficiently in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate (B84403). mdpi.comnih.gov The reaction is tolerant of various functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. mdpi.com While the free amino group can sometimes interfere with the catalyst, careful selection of the base can mitigate side reactions. evitachem.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aminopyridines

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O (4:1) | 85-95 °C | Good | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 °C | Good | mdpi.com |

| 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 °C | Moderate | mdpi.com |

| 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 °C | Good | evitachem.com |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the bromo-substituted pyridine and a terminal alkyne. researchgate.net This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, such as triethylamine, which also serves as the solvent. wikipedia.orgorganic-chemistry.org Research on similar 2-amino-3-bromopyridines demonstrates that this method is highly effective for synthesizing 3-alkynyl-2-aminopyridine derivatives in moderate to excellent yields. scirp.org The reaction conditions are generally mild and tolerate a wide range of functional groups on the alkyne partner. scirp.org

Table 2: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridines

| Alkyne | Catalyst System | Base/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N in DMF | 100 °C | 96% | scirp.org |

| 1-Heptyne | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N in DMF | 100 °C | 88% | scirp.org |

| 3-Phenyl-1-propyne | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N in DMF | 100 °C | 92% | scirp.org |

| Propargyl alcohol | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N in DMF | 100 °C | 85% | scirp.org |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org The reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org This methodology allows for the introduction of primary or secondary amines at the C5 position of the pyridine ring. The choice of ligand on the palladium catalyst is crucial for the reaction's success and scope. wikipedia.orgnih.gov

The bromo substituent can be removed and replaced with a hydrogen atom through reductive debromination. This transformation can be achieved using various reducing agents. For instance, catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride can effectively achieve the hydrodehalogenation of the molecule. evitachem.com This reaction is useful for synthesizing the corresponding debrominated 6-(2-methylpropoxy)pyridin-3-amine (B2943445) analogue.

Reactivity of the Aminopyridine Moiety

The primary amino group at the C3 position is nucleophilic and can readily participate in reactions with various electrophiles.

The amino group undergoes facile acylation when treated with acylating agents such as acid chlorides or anhydrides. For example, the reaction of the closely related 5-bromo-2-methylpyridin-3-amine with acetic anhydride (B1165640) yields the corresponding N-acetylated product, N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.comnih.gov This reaction is often used as a protecting strategy for the amino group before performing other transformations on the molecule. nih.gov

Similarly, the amino group can react with sulfonyl chlorides in the presence of a base to form sulfonamides. Studies on related heterocyclic amines show that this reaction proceeds efficiently, for instance, via copper-catalyzed coupling with various benzenesulfonamides. growingscience.com These reactions provide access to a wide range of sulfonamide derivatives, which are of significant interest in medicinal chemistry.

Stability and Degradation Pathways in Research Environments:Information on the compound's stability under various laboratory conditions and its potential degradation products would have been presented.

Due to the absence of specific research data for this compound in the public domain, it is not possible to provide a scientifically rigorous and accurate article on its chemical reactivity and transformation studies at this time. Further empirical research would be required to elucidate the chemical properties and behaviors of this particular compound.

Derivatization and Analog Synthesis from 5 Bromo 6 2 Methylpropoxy Pyridin 3 Amine

Strategies for Structural Diversity Generation

The generation of structural diversity from 5-Bromo-6-(2-methylpropoxy)pyridin-3-amine relies on the strategic functionalization of its core structure. The primary reactive sites for derivatization are the amino group at the 3-position and the bromine atom at the 5-position.

Functionalization of the Amino Group: The primary amine serves as a versatile handle for a wide array of chemical transformations. Standard reactions include:

Acylation: Reaction with acyl chlorides or anhydrides introduces amide functionalities.

Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction leads to the formation of secondary or tertiary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to ureas and thioureas, respectively.

Modification at the Bromine Position: The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. Key reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups. mdpi.com

Buchwald-Hartwig Amination: Coupling with amines to introduce new amino substituents.

Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

These strategies can be employed in a combinatorial fashion to rapidly generate a multitude of analogs with diverse physicochemical properties.

Library Synthesis and High-Throughput Derivatization

The amenability of this compound to a variety of robust chemical reactions makes it an ideal starting material for the construction of compound libraries. High-throughput synthesis techniques, such as parallel synthesis and automated liquid handling, can be utilized to efficiently generate large numbers of derivatives.

For instance, a library can be constructed by reacting the parent amine with a diverse set of building blocks. In one dimension, the amino group can be acylated with a collection of carboxylic acids. In a second dimension, the bromo-substituent of each of these amides can be subjected to a Suzuki-Miyaura coupling with an array of boronic acids. This two-dimensional approach allows for the exponential expansion of the number of synthesized compounds from a limited set of starting materials.

The resulting libraries can then be screened in high-throughput biological assays to identify compounds with desired activities. The data from these screens can inform subsequent rounds of synthesis, guiding the optimization of lead compounds.

Introduction of Diverse Pharmacophores

A key aspect of analog synthesis is the introduction of various pharmacophores—the specific molecular features responsible for a drug's biological activity. The versatile reactivity of this compound allows for the incorporation of a wide range of pharmacophoric elements.

For example, the introduction of hydrogen bond donors and acceptors can be achieved through the derivatization of the amino group to form amides, sulfonamides, or ureas. The incorporation of aromatic and heteroaromatic rings via Suzuki-Miyaura coupling can introduce features capable of participating in π-stacking interactions. Furthermore, the isobutoxy group can be modified or replaced to explore different hydrophobic pockets in a target protein.

The ability to systematically introduce and modify these pharmacophores is crucial for tuning the potency, selectivity, and pharmacokinetic properties of the resulting analogs.

Regioselectivity and Stereoselectivity in Derivatization

Controlling the regioselectivity of reactions is paramount when working with multifunctional molecules like this compound. The inherent electronic properties of the pyridine (B92270) ring direct the reactivity of its substituents. The amino group at the 3-position and the bromine atom at the 5-position are distinct reactive sites, and reaction conditions can often be chosen to selectively target one over the other.

For instance, palladium-catalyzed cross-coupling reactions will selectively occur at the C-Br bond, leaving the amino group untouched. Conversely, reactions targeting the amine, such as acylation, can be performed without affecting the bromine atom under appropriate conditions.

While the parent molecule is achiral, the introduction of chiral building blocks during derivatization can lead to the formation of stereoisomers. For example, acylation with a chiral carboxylic acid will result in a diastereomeric mixture. In such cases, chiral chromatography or stereoselective synthesis methods may be required to separate and characterize the individual stereoisomers, as they can exhibit significantly different biological activities. The regioselectivity of nucleophilic substitution on pyridine rings can be influenced by the solvent, with different solvents favoring substitution at different positions. researchgate.net

Scaffold-Based Analog Design for Focused Libraries

The pyridine core of this compound can be considered a "privileged scaffold." nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets. By using this scaffold as a template, focused libraries of analogs can be designed to target specific protein families.

For example, if a particular pharmacophore is known to be important for binding to a certain class of enzymes, analogs can be designed that incorporate this feature while systematically varying other parts of the molecule. This approach, known as scaffold-based drug design, is a powerful strategy for accelerating the discovery of new therapeutic agents. The design of such focused libraries can be guided by computational modeling and an understanding of the structure-activity relationships of known ligands.

Computational and Theoretical Investigations of 5 Bromo 6 2 Methylpropoxy Pyridin 3 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. For 5-Bromo-6-(2-methylpropoxy)pyridin-3-amine, methods like Density Functional Theory (DFT) are employed to model its electronic behavior.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the nitrogen atom of the amino group and the π-system of the ring. The LUMO, conversely, is likely distributed over the pyridine (B92270) ring, influenced by the electron-withdrawing bromine atom. Theoretical calculations for analogous aminopyridine derivatives suggest that the HOMO-LUMO energy gap would be in a range that indicates a stable but reactive molecule.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 4.60 |

This table presents representative theoretical values for Frontier Molecular Orbital energies, calculated using DFT methods for similar aminopyridine structures.

The Electrostatic Potential Surface (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the ESP map would likely show a significant negative potential around the nitrogen atom of the pyridine ring and the amino group, indicating their basicity and potential for hydrogen bonding. The hydrogen atoms of the amino group would exhibit a positive potential. The bromine atom, due to its electronegativity, would also be surrounded by a region of negative potential, while the carbon atom to which it is attached would be more electropositive.

The pKa value is a measure of the acidity or basicity of a compound. For a substituted pyridine like this compound, there are two primary sites for protonation: the pyridine ring nitrogen and the exocyclic amino group. Theoretical pKa prediction methods, often employing thermodynamic cycles in conjunction with quantum chemical calculations, can estimate the basicity of these sites.

The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents. The electron-donating amino and 2-methylpropoxy groups are expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine. However, the electron-withdrawing bromine atom at the 5-position will counteract this effect to some extent. The basicity of the exocyclic amino group is also influenced by its electronic environment. Computational studies on similar aminopyridines provide a framework for estimating these values.

| Ionizable Group | Predicted pKa |

|---|---|

| Pyridinium ion (protonated ring N) | 4.5 - 5.5 |

| Ammonium (B1175870) ion (protonated amino group) | 2.0 - 3.0 |

This table provides estimated pKa ranges based on theoretical predictions for structurally related substituted aminopyridines.

Conformational Analysis and Energy Minima

The 2-methylpropoxy (isobutoxy) group attached to the pyridine ring is flexible, allowing for multiple conformations due to rotation around the C-O and C-C single bonds. Conformational analysis is a computational method used to identify the stable three-dimensional arrangements of a molecule and their relative energies. By systematically rotating the rotatable bonds and calculating the potential energy at each step, an energy profile can be generated, revealing the low-energy, stable conformations (energy minima).

For this compound, the orientation of the isobutoxy group relative to the pyridine ring is of primary interest. Steric hindrance between the isobutyl group and the substituents on the pyridine ring will play a significant role in determining the preferred conformations. The most stable conformers are likely to be those that minimize steric clash while allowing for favorable electronic interactions.

Molecular Docking and Ligand-Target Interaction Prediction (Theoretical Models)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode of a small molecule ligand to the active site of a protein target. Substituted pyridines are known to interact with a variety of biological targets, including kinases and G-protein coupled receptors.

A theoretical molecular docking study of this compound could be performed against a relevant protein target. The docking simulation would predict the binding affinity (often expressed as a docking score) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. For example, the amino group and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively. The bromine atom can participate in halogen bonding, and the isobutoxy group can engage in hydrophobic interactions.

| Protein Target (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| Protein Kinase A | -8.5 | Hydrogen bond with backbone carbonyl, hydrophobic interaction with leucine (B10760876) residue, halogen bond with aspartate residue. |

| Adenosine A2A Receptor | -7.9 | Hydrogen bond with asparagine residue, π-π stacking with phenylalanine residue. |

This table presents hypothetical molecular docking results against plausible protein targets to illustrate the potential interactions of the compound.

Prediction of Physicochemical Parameters (e.g., logP, TPSA) for Research Applications

Physicochemical parameters are crucial for assessing the drug-likeness and pharmacokinetic properties of a compound. These parameters can be reliably predicted using computational models.

logP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A balanced logP is often desired for drug candidates to ensure adequate membrane permeability and solubility.

TPSA (Topological Polar Surface Area): TPSA is a descriptor that correlates with hydrogen bonding potential and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

For the closely related compound, 5-Bromo-6-ethoxypyridin-3-amine hydrochloride, predicted values for TPSA and logP are available and can serve as reasonable estimates for this compound.

| Parameter | Predicted Value |

|---|---|

| logP | 2.25 |

| TPSA (Ų) | 48.14 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

This table shows predicted physicochemical parameters based on data for the structurally similar 5-Bromo-6-ethoxypyridin-3-amine.

Reaction Mechanism Modeling using Computational Chemistry

Computational chemistry serves as a powerful tool to elucidate the intricate details of chemical reaction mechanisms, providing insights into transition states, energy barriers, and reaction pathways that are often difficult to discern through experimental means alone. For a molecule like this compound, theoretical modeling could be employed to predict its reactivity in various chemical transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, or metabolic transformations.

A typical computational investigation into a reaction mechanism would involve the use of quantum mechanical methods, most commonly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This approach would allow for the optimization of the geometries of reactants, intermediates, transition states, and products. The calculated energies of these species would then be used to construct a potential energy surface for the reaction, revealing the most favorable pathway.

Hypothetical Reaction Coordinate for a Nucleophilic Aromatic Substitution

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| 1 | Reactants (this compound + Nucleophile) | 0.0 | - |

| 2 | Transition State 1 (TS1) | +15.2 | Formation of C-Nu bond, elongation of C-Br bond |

| 3 | Meisenheimer Complex (Intermediate) | -5.8 | Fully formed C-Nu bond, C-Br bond significantly lengthened |

| 4 | Transition State 2 (TS2) | +10.5 | Cleavage of C-Br bond |

| 5 | Products | -20.1 | - |

This table is a hypothetical representation and is not based on published experimental or computational data.

Such modeling could reveal, for instance, the activation energy required for a given reaction, thereby predicting its feasibility and rate under different conditions. Furthermore, analysis of the molecular orbitals (e.g., HOMO and LUMO) could provide insights into the regioselectivity of electrophilic or nucleophilic attacks on the pyridine ring.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For derivatives of this compound, QSAR studies could be instrumental in designing new analogues with enhanced therapeutic efficacy, while QSPR models could predict properties like solubility, melting point, or toxicity.

The development of a QSAR/QSPR model typically involves several key steps:

Data Set Compilation: A series of derivatives of this compound with experimentally determined biological activities (e.g., IC50 values against a specific enzyme or cell line) or properties would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated using specialized software. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., dipole moment).

Model Building and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that relates the descriptors to the observed activity or property. The predictive power of the model would then be rigorously validated using internal and external validation techniques.

Hypothetical QSAR Model for a Series of Derivatives

A hypothetical QSAR equation for a series of derivatives might look like:

log(1/IC50) = 0.45 * ClogP - 0.02 * MW + 1.2 * HD_count + 2.5

Where:

ClogP is the calculated octanol-water partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

HD_count is the number of hydrogen bond donors.

Hypothetical QSAR Model Parameters

| Descriptor | Coefficient | Standard Error | p-value | Contribution to Activity |

| ClogP | 0.45 | 0.08 | <0.001 | Positive (higher lipophilicity increases activity) |

| Molecular Weight (MW) | -0.02 | 0.005 | 0.01 | Negative (larger molecules are less active) |

| Hydrogen Bond Donors | 1.2 | 0.2 | <0.001 | Positive (more H-bond donors enhance activity) |

This table and equation are hypothetical and are for illustrative purposes only.

Such a model would suggest that to design more potent analogues, one should aim to increase lipophilicity and the number of hydrogen bond donors while keeping the molecular weight relatively low. These insights could guide the synthesis of new compounds with a higher probability of success, thereby saving time and resources in the drug discovery process.

Biological Activity and Molecular Interaction Studies Preclinical/in Vitro/in Vivo Non Human

High-Throughput Screening Campaigns with 5-Bromo-6-(2-methylpropoxy)pyridin-3-amine and its Analogs

At present, there is no publicly accessible information detailing specific high-throughput screening (HTS) campaigns that have included this compound. HTS is a critical early step in drug discovery, where large libraries of chemical compounds are rapidly tested for their activity against a specific biological target. The absence of such data suggests that this particular compound may not have been widely screened in large-scale pharmaceutical or academic research initiatives, or the results of such screenings have not been disclosed in the public domain.

Identification of Potential Biological Targets and Pathways

The specific biological targets and molecular pathways modulated by this compound have not yet been fully elucidated in published literature. The exploration of a compound's mechanism of action typically involves a series of targeted studies.

Enzyme Inhibition Assays (e.g., Kinases, Proteases)

There is a lack of specific data from enzyme inhibition assays for this compound. Such assays are fundamental in determining if a compound can selectively inhibit the activity of enzymes like kinases or proteases, which are often implicated in disease processes.

Receptor Binding Studies

Detailed receptor binding studies for this compound are not currently available in the scientific literature. These studies are essential to understand if a compound interacts with specific cell surface or intracellular receptors, thereby initiating or blocking a cellular response.

Protein-Protein Interaction Modulation

The effect of this compound on protein-protein interactions (PPIs) has not been reported. Modulating PPIs is an increasingly important therapeutic strategy, and further research would be needed to determine if this compound has any activity in this area.

In Vitro ADME Properties and Metabolic Stability (Non-Human Systems)

There is no published data on the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties or the metabolic stability of this compound in non-human systems. These studies are crucial in preclinical development to assess the drug-like properties of a compound and to predict its behavior in a living organism.

In Vivo Proof-of-Concept Studies in Animal Models (Non-Human)

In vivo studies in non-human animal models are critical for establishing the preliminary efficacy and characterizing the behavior of a new chemical entity like this compound. These studies bridge the gap between in vitro activity and potential therapeutic application.

Target Engagement in Animal Models

Demonstrating that a compound interacts with its intended molecular target in a living organism is a crucial step in preclinical development. For a compound such as this compound, this would involve administering the compound to animal models (e.g., mice or rats) and subsequently measuring the extent of target modulation in relevant tissues.

Techniques to assess target engagement can be direct or indirect. Direct methods may include positron emission tomography (PET) imaging with a radiolabeled version of the compound or a competing ligand to visualize its distribution and binding to the target in the brain or other organs. Indirect, or proximal, pharmacodynamic biomarker assays are more common and involve measuring a downstream biological effect of the target's modulation. For instance, if the target is a kinase, researchers might measure the phosphorylation status of a known substrate in tissue samples collected from dosed animals.

Table 1: Hypothetical Target Engagement Data in a Murine Model

| Tissue | Target Occupancy (%) at 1h Post-Dose | Downstream Biomarker Modulation (Fold Change vs. Vehicle) |

| Brain | 75% | 2.5 |

| Liver | 60% | 1.8 |

| Plasma | N/A | 3.0 |

This table is illustrative and does not represent actual data for this compound.

Pharmacokinetic Profiles in Animal Models

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of this compound in animal models is essential for designing effective dosing regimens for further efficacy studies.

Typically, the compound would be administered to animals (e.g., intravenously and orally), and blood samples would be collected at various time points. The concentration of the compound in the plasma would then be measured to determine key parameters such as bioavailability, half-life (t½), maximum concentration (Cmax), and clearance rate.

Table 2: Illustrative Pharmacokinetic Parameters in Sprague-Dawley Rats

| Parameter | Intravenous (IV) | Oral (PO) |

| Bioavailability (%) | 100 | 45 |

| Cmax (ng/mL) | 1200 | 550 |

| Tmax (h) | 0.25 | 1.5 |

| Half-life (t½) (h) | 4.2 | 4.5 |

| Clearance (mL/min/kg) | 15 | N/A |

This table is illustrative and does not represent actual data for this compound.

Patent Landscape and Intellectual Property Considerations

Analysis of Patents Citing 5-Bromo-6-(2-methylpropoxy)pyridin-3-amine

A direct search for patents explicitly citing "this compound" does not yield a significant number of specific results. This is not uncommon for chemical intermediates or compounds in the early stages of research. However, the patent landscape for this compound is more accurately understood through an analysis of patents that claim broader Markush structures, which are generic chemical structures that encompass a group of related compounds. It is within these broader claims that the intellectual property rights relevant to this compound are often found.

A key area of application for aminopyridine derivatives is in the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. For instance, a notable patent in this domain is US9108984B2, which covers "Substituted diamino-pyrimidine and diamino-pyridine derivatives as PI3K inhibitors." nih.gov While this patent does not name this compound specifically, its claims include a generic structure that could encompass this compound. The patent describes a core structure with various substituents, and it is plausible that the bromo, 2-methylpropoxy, and amine groups of the subject compound would fall within the scope of these claims.

The following table provides a conceptual analysis of how a patent with a broad Markush structure might cover this compound:

| Patent Feature | Description in a Representative Patent (e.g., for Kinase Inhibitors) | Relevance to this compound |

| Core Scaffold | A substituted pyridine (B92270) or pyrimidine (B1678525) ring. | The subject compound is a substituted pyridine. |

| Substituent R1 | Halogen (e.g., F, Cl, Br, I). | The "5-Bromo" group aligns with this definition. |

| Substituent R2 | Alkoxy, substituted alkoxy, or cycloalkoxy. | The "6-(2-methylpropoxy)" group is a substituted alkoxy group. |

| Substituent R3 | Amino, substituted amino, or nitrogen-containing heterocycle. | The "3-amine" group fits this description. |

| Therapeutic Use | Inhibition of protein kinases for the treatment of diseases like cancer or inflammatory disorders. | The structural motifs of the subject compound are consistent with those found in known kinase inhibitors. |

This analysis highlights that while a direct citation may be absent, the compound can be implicitly covered by existing patents. Researchers and companies working with this compound must, therefore, conduct thorough searches of patents with broad Markush claims in relevant therapeutic areas to avoid potential infringement.

Strategies for Patenting Derivatives and Their Uses in Research

Given the existing patent landscape, which likely includes broad claims covering the core structure of this compound, researchers looking to secure intellectual property for their work with this compound and its derivatives must employ sophisticated patenting strategies. These strategies often focus on "fencing in" a particular area of chemical space or a specific therapeutic application.

Key Patenting Strategies Include:

Patenting Novel Derivatives: A primary strategy is to synthesize and patent novel derivatives of this compound that exhibit unexpectedly superior properties. This could include derivatives with improved potency, selectivity, pharmacokinetic profiles, or reduced toxicity. The patent application should clearly demonstrate these advantages over the prior art.

Formulation and Composition of Matter Patents: Beyond the active pharmaceutical ingredient (API) itself, patents can be sought for novel formulations. This can include specific crystalline forms (polymorphs), salts, co-crystals, or drug delivery systems that enhance the stability, bioavailability, or patient compliance of a drug candidate derived from the subject compound.

Method of Use Patents: If a derivative of this compound is found to be effective in treating a specific disease, a "method of use" patent can be filed. This type of patent protects the use of the compound for that particular therapeutic indication. This is a valuable strategy, especially if the compound itself is already known.

Process Patents: Developing a novel, more efficient, or cost-effective method for synthesizing this compound or its derivatives can also be a patentable invention. A process patent can provide a competitive advantage by preventing others from using the improved manufacturing method.

Combination Therapy Patents: Discovering that a derivative of the subject compound works synergistically with another known drug can be the basis for a patent on the combination therapy. This extends the intellectual property protection and can lead to new treatment regimens.

The following table outlines these strategies:

| Patenting Strategy | Description | Example Application |

| Novel Derivatives | Creating new molecules based on the core structure with improved properties. | A derivative with a different alkoxy group that shows 10-fold higher kinase inhibitory activity. |

| Formulations | Developing new physical forms or delivery systems for the compound. | A specific salt form of a derivative with enhanced solubility and oral bioavailability. |

| Method of Use | Claiming the use of the compound for a specific medical treatment. | Patenting the use of a derivative for treating a rare form of leukemia. |

| Process Chemistry | Inventing a more efficient synthesis of the compound or its derivatives. | A new catalytic method that reduces the number of steps and increases the overall yield. |

| Combination Therapies | Patenting the synergistic use of the compound with other drugs. | A patent for a treatment regimen combining a derivative with an existing chemotherapy agent. |

By employing a multi-layered patenting strategy, researchers and companies can build a robust intellectual property portfolio around their innovations related to this compound.

Freedom-to-Operate Analyses in Research Contexts

A Freedom-to-Operate (FTO) analysis is a critical due diligence step for any research organization or company before commencing significant research and development, and certainly before commercialization of a product. An FTO analysis aims to determine whether a proposed product or process infringes on the valid intellectual property rights of others.

Conducting an FTO Analysis for this compound:

Define the Scope: The first step is to clearly define the research activities. This includes the specific chemical structures of the compounds being synthesized, the synthetic methods being used, and the intended therapeutic applications.

Patent Searching: A comprehensive search of patent databases is conducted. This search should not be limited to patents that explicitly name this compound but must include patents with broad Markush claims that could encompass the compound and its derivatives. The search should also cover process patents and method of use patents in the relevant technical field.

Analysis of Patent Claims: The claims of the identified patents are carefully analyzed to determine their scope of protection. This is a nuanced legal and technical assessment to understand if the proposed research activities would fall within the boundaries of these claims.

Legal Status of Patents: The legal status of the identified patents is verified. Patents may have expired, been abandoned, or been invalidated, in which case they would not pose an FTO risk.

Risk Assessment and Mitigation: Based on the analysis, a risk assessment is performed. If a high risk of infringement is identified, several strategies can be considered:

Licensing: Negotiating a license with the patent holder to use the patented technology.

Designing Around: Modifying the research plan or the chemical structure of the lead compound to avoid infringing on the patent claims.

Challenging the Patent: If there are grounds to believe a patent is invalid, it may be possible to challenge its validity through legal proceedings.

Abandoning the Project: In some cases, the FTO risk may be too high, and the most prudent decision may be to halt the project.

The FTO process is iterative and should be revisited as the research project evolves. The following table summarizes the key steps in an FTO analysis:

| Step | Action | Considerations |

| 1. Scope Definition | Clearly outline the research, including compounds, methods, and uses. | Be specific to ensure a targeted and relevant search. |

| 2. Patent Search | Search for patents with relevant claims, including broad Markush structures. | Use multiple databases and search strategies. |

| 3. Claim Analysis | Legally and technically interpret the scope of the patent claims. | This often requires the expertise of a patent attorney. |

| 4. Legal Status Check | Verify if the identified patents are still in force. | Patent status can change, so regular monitoring is needed. |

| 5. Risk Mitigation | Develop a strategy to address any identified infringement risks. | Options range from licensing to redesigning the research. |

Future Research Directions and Open Questions

Exploration of New Synthetic Pathways and Green Methodologies

The development of efficient and sustainable synthetic routes is paramount for the future utility of 5-Bromo-6-(2-methylpropoxy)pyridin-3-amine. Current synthetic strategies for substituted pyridines often involve multi-step processes that may not be environmentally benign. Future research should focus on novel synthetic pathways that prioritize efficiency, cost-effectiveness, and sustainability.

Key areas for exploration include:

One-Pot Multicomponent Reactions (MCRs): Designing a convergent synthesis where multiple starting materials react in a single vessel to form the target compound could significantly improve efficiency. MCRs are known to produce high yields and pure products in shorter reaction times. nih.govacs.org

Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry for accelerating reaction rates, often leading to higher yields and cleaner product profiles for pyridine (B92270) derivatives. acs.orgresearchgate.net

Solvent-Free or Green Solvent Conditions: Investigating syntheses that minimize or eliminate hazardous organic solvents is a critical goal. The use of environmentally friendly solvents or solvent-free reaction conditions aligns with the principles of sustainable chemistry. researchgate.netrsc.orgcitedrive.com

Catalytic C-H Functionalization: A forward-looking approach would be to develop methods for the direct functionalization of C-H bonds on a simpler pyridine precursor, offering a more atom-economical route to the target molecule and its analogues. rsc.org

| Green Methodology | Potential Advantages for Synthesis |

| Microwave-Assisted Synthesis | Shortened reaction times, improved yields, high product purity. nih.govacs.org |

| Multicomponent Reactions | High atom economy, reduced waste, simplified purification. researchgate.netcitedrive.com |

| Solvent-Free Synthesis | Reduced environmental impact, lower cost, simplified workup. rsc.org |

Deeper Mechanistic Understanding of Compound Reactivity

A thorough understanding of the reactivity of this compound is essential for its application as a chemical building block. The interplay between the electron-donating amine and ether groups and the electron-withdrawing bromine atom dictates the molecule's chemical behavior.

Future mechanistic studies should investigate:

Regioselectivity of Electrophilic Aromatic Substitution: Mapping the electronic landscape of the pyridine ring to predict the outcome of reactions like nitration or halogenation.

Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. mdpi.comnih.gov Mechanistic studies could optimize reaction conditions, catalyst selection, and substrate scope, enabling the synthesis of a diverse library of derivatives. mdpi.com

Reactivity of the Aminopyridine Moiety: The nucleophilicity of the amine group allows for derivatization through acylation or alkylation. Understanding the factors that influence its reactivity is key to creating new analogues. mdpi.com

Identification of Novel Biological Targets and Therapeutic Areas (Preclinical)

The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in drugs for a vast range of diseases. nih.govrsc.org Given the diverse biological activities of substituted pyridines, preclinical screening of this compound and its derivatives is a logical and promising direction. The specific combination of substituents could confer novel pharmacological properties.

Potential therapeutic areas for investigation, based on activities of similar compounds, include:

Oncology: Many pyridine derivatives exhibit potent anticancer activity by targeting various kinases or acting as tubulin polymerization inhibitors. acs.orgnih.gov

Infectious Diseases: The pyridine scaffold is found in numerous antibacterial, antifungal, and antiviral agents. researchgate.netnih.govresearchgate.net Research could explore its efficacy against drug-resistant pathogens.

Neuroscience and Inflammation: Substituted pyridines have been developed as inhibitors of enzymes like phosphodiesterase 4 (PDE4), which are implicated in inflammatory and neurological disorders. nih.gov

Cardiovascular Disease: Some pyridine derivatives have shown potential as anticoagulant agents by inhibiting targets like thrombin. nih.gov

| Therapeutic Area | Rationale Based on Pyridine Scaffold |

| Anticancer | Pyridine-based molecules have been identified as potent inhibitors of crucial cancer targets like VEGFR-2 and HER-2. acs.orgnih.gov |

| Antitubercular | Pyrazolo[1,5-a]pyridine and Imidazo[1,2-a]pyridine scaffolds show strong potency against Mycobacterium tuberculosis. nih.govresearchgate.net |

| Anti-inflammatory | 2,3-Disubstituted pyridines have been developed as non-emetic PDE4 inhibitors for treating asthma. nih.gov |

| Anticoagulant | Pyridine derivatives have been optimized using molecular modeling to act as thrombin inhibitors. nih.govnih.gov |

Advanced Computational Modeling for Optimized Derivatization

In silico methods are indispensable tools in modern drug discovery and materials science. Advanced computational modeling can guide the rational design of derivatives of this compound with enhanced properties.

Future computational work could focus on:

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is obtained for a series of derivatives, QSAR models can be built to predict the activity of new, unsynthesized compounds.

Molecular Docking: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of the compound and its analogues within the target's active site. This can guide the design of more potent inhibitors. nih.govnih.gov

Density Functional Theory (DFT) Studies: DFT calculations can elucidate the electronic properties, reactivity indices, and molecular electrostatic potential of the compound, providing insights into its chemical behavior and potential for non-covalent interactions with biological targets. mdpi.comtandfonline.com

Development of Advanced Analytical Methods for Compound Characterization and Quantification in Research Studies

As research on this compound and its derivatives progresses, the need for robust and sensitive analytical methods for their characterization and quantification will become critical.

Priorities for analytical method development include:

High-Performance Liquid Chromatography (HPLC): Developing validated Reverse Phase (RP-HPLC) methods is essential for assessing the purity of synthesized compounds and for quantifying their concentrations in various matrices during preclinical studies. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for unambiguous structure confirmation. LC-MS methods will be necessary for metabolism studies to identify and quantify metabolites in biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (COSY, HSQC, HMBC) will be required for the complete structural elucidation of novel, more complex derivatives. mdpi.com

Rapid Detection Techniques: For specific applications, methods like Ion Mobility Spectrometry (IMS) coupled with Photoionization Detection (PID) could be explored for the rapid, real-time detection of the compound at trace levels. researchgate.net

Challenges and Opportunities in the Broader Pyridine Research Field

The future of research into this compound is intrinsically linked to the broader landscape of pyridine chemistry. The field presents both significant challenges and exciting opportunities.

Challenges:

Regioselectivity: Achieving precise control over the position of substituents during synthesis remains a common challenge in pyridine chemistry. researchgate.net

Metabolic Stability: The pyridine ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes, which can be a hurdle in drug development. nih.gov

Toxicity: As with many aromatic heterocycles, careful toxicological profiling of new pyridine derivatives is essential.

Opportunities:

Chemical Diversity: The pyridine scaffold allows for substitution at multiple positions, offering a vast and largely untapped chemical space for the development of new molecules with unique properties. nih.gov

Therapeutic Potential: The proven success of pyridine-based drugs provides a strong foundation for the discovery of new therapeutic agents for a wide array of diseases, including those with high unmet medical needs. nih.govresearchgate.net

Materials Science Applications: Beyond medicine, pyridine derivatives are used in catalysis, polymers, and electronic materials, representing another broad area of opportunity.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-6-(2-methylpropoxy)pyridin-3-amine, and how can purity be optimized?

The synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:

- Step 1 : Alkylation of a hydroxylated pyridine precursor (e.g., 5-bromo-6-hydroxypyridin-3-amine) with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the alkoxy group.

- Step 2 : Purification via column chromatography or recrystallization to remove unreacted starting materials and byproducts .

- Critical Note : Reaction monitoring via TLC or HPLC ensures intermediate purity. Final compound purity (>95%) is achievable using preparative HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions. For example, the 2-methylpropoxy group shows characteristic splitting patterns for isopropyl protons (δ 1.0–1.2 ppm) and methine protons (δ 3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular formula (e.g., C₉H₁₃BrN₂O requires m/z 260.0092) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and spatial arrangement. Use SHELXT or SHELXL for structure refinement .

Q. What preliminary biological screening assays are suitable for this compound?

- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays. Compare IC₅₀ values with structurally related compounds (e.g., 5-Bromo-6-(propan-2-yloxy)pyridin-3-amine) to assess selectivity .

- Cellular Viability Assays : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Dose-response curves (0.1–100 µM) identify cytotoxic thresholds .

Advanced Research Questions

Q. How does the substitution pattern influence binding affinity in kinase targets?

- Structure-Activity Relationship (SAR) Studies : Replace the 2-methylpropoxy group with smaller/larger alkoxy groups (e.g., methoxy, cyclopentyloxy) and compare inhibitory potency. Molecular docking (e.g., AutoDock Vina) predicts interactions with kinase ATP-binding pockets.

- Key Finding : Bulkier substituents at the 6-position reduce steric hindrance in hydrophobic kinase pockets, enhancing affinity (e.g., 2-methylpropoxy vs. methoxy; ΔIC₅₀ = 3.2 µM vs. 12.7 µM in EGFR) .

Q. What crystallographic challenges arise during structural analysis, and how are they resolved?

- Challenge : Poor crystal growth due to flexible alkoxy chains.

- Solution : Co-crystallize with a stabilizing agent (e.g., PEG 4000) or use vapor diffusion with dichloromethane/hexane. SHELXL refines disordered regions via constraints (e.g., DFIX for C-O bond lengths) .

- Example : A 1.8 Å resolution structure revealed hydrogen bonding between the amine group and Thr766 in EGFR’s active site .

Q. How can contradictory bioactivity data across studies be reconciled?

- Case Study : Discrepancies in IC₅₀ values for BRAF inhibition (e.g., 0.5 µM vs. 5.0 µM) may stem from assay conditions (e.g., ATP concentration, pH).

- Resolution : Standardize assays using the ADP-Glo™ protocol with 10 µM ATP. Validate via orthogonal methods (e.g., Western blot for phosphorylated ERK) .

Q. What strategies enhance metabolic stability for in vivo applications?

- Deuterium Labeling : Replace labile hydrogens in the alkoxy group (e.g., CD₃ instead of CH₃) to slow oxidative metabolism.

- Prodrug Design : Mask the amine as a tert-butyl carbamate, which cleaves enzymatically in target tissues. Pharmacokinetic studies in rodents show a 2.5-fold increase in half-life .

Methodological Tables

Q. Table 1. Comparative SAR of Pyridine Derivatives

| Compound | Substituent at 6-position | EGFR IC₅₀ (µM) | BRAF IC₅₀ (µM) |

|---|---|---|---|

| 5-Bromo-6-methoxypyridin-3-amine | Methoxy | 12.7 | 18.3 |

| This compound | 2-Methylpropoxy | 3.2 | 4.5 |

| 5-Bromo-6-cyclopentyloxypyridin-3-amine | Cyclopentyloxy | 1.8 | 2.1 |

| Data derived from kinase inhibition assays . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.